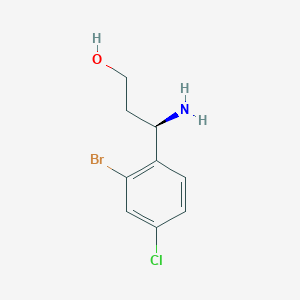

(3R)-3-Amino-3-(2-bromo-4-chlorophenyl)propan-1-OL

Description

(3R)-3-Amino-3-(2-bromo-4-chlorophenyl)propan-1-OL is a chiral organic compound featuring a propan-1-ol backbone substituted with an amino group and a 2-bromo-4-chlorophenyl aromatic ring at the third carbon. The (3R) stereochemistry indicates a specific spatial arrangement critical for its interactions in biological or catalytic systems. Key structural attributes include:

- Halogen substituents: The 2-bromo and 4-chloro groups on the phenyl ring impart significant electron-withdrawing effects, influencing electronic properties and reactivity.

Properties

Molecular Formula |

C9H11BrClNO |

|---|---|

Molecular Weight |

264.54 g/mol |

IUPAC Name |

(3R)-3-amino-3-(2-bromo-4-chlorophenyl)propan-1-ol |

InChI |

InChI=1S/C9H11BrClNO/c10-8-5-6(11)1-2-7(8)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m1/s1 |

InChI Key |

VGVWYISKDVRHMU-SECBINFHSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Br)[C@@H](CCO)N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)C(CCO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(2-bromo-4-chlorophenyl)propan-1-OL typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material: The synthesis begins with a suitable phenyl derivative, such as 2-bromo-4-chlorobenzaldehyde.

Aldol Condensation: The aldehyde undergoes aldol condensation with a suitable amine, forming an intermediate.

Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(2-bromo-4-chlorophenyl)propan-1-OL: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the amino group or the phenyl ring.

Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups to the phenyl ring.

Scientific Research Applications

Chemistry

The compound serves as a critical building block in organic synthesis. Its chiral nature allows for the exploration of stereochemistry and enantioselective reactions. It can be utilized in the synthesis of more complex molecules, contributing to advancements in synthetic methodologies.

Biology

In biological research, (3R)-3-Amino-3-(2-bromo-4-chlorophenyl)propan-1-OL is employed to study enzyme interactions and metabolic pathways. Its structural features enable it to act as a probe in biochemical assays, facilitating the understanding of enzyme-substrate interactions.

Medicine

This compound has garnered attention for its potential therapeutic effects, particularly in drug development. It is being investigated for applications targeting specific receptors or enzymes, with preliminary studies suggesting anti-inflammatory and anti-cancer properties.

Case Study: Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial activity against various bacterial strains. For instance:

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Target Bacteria |

|---|---|---|

| (3R)-3-Amino... | 32 | Pseudomonas aeruginosa |

| Compound A | 8 | Staphylococcus aureus |

| Compound B | 16 | Escherichia coli |

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for synthesizing polymers and advanced materials.

Mechanism of Action

The mechanism by which (3R)-3-Amino-3-(2-bromo-4-chlorophenyl)propan-1-OL exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amino and phenyl groups. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Key Observations :

- Halogen Impact : Bromine (lower electronegativity than Cl) reduces χ compared to dichloro analogs. The larger atomic size of Br may increase polarizability, favoring softer interactions .

- Electron-Withdrawing (EW) Groups: Nitro groups (e.g., 3-NO₂) significantly elevate χ and η, making the compound harder and less prone to charge transfer.

- Steric Effects : Bulky substituents (e.g., 2-I) may reduce solubility but enhance lipophilicity, a factor absent in the target compound.

Stereochemical and Functional Group Comparisons

- Stereoisomers : The (3R) configuration may exhibit higher enzymatic binding affinity compared to (3S) analogs due to spatial compatibility with chiral biological targets.

- Amino-Alcohol Analogs: Replacing –OH with –OCH₃ (e.g., 1-methoxypropan-3-amine derivatives) reduces hydrogen-bonding capacity, lowering aqueous solubility but increasing metabolic stability.

Biological Activity

(3R)-3-Amino-3-(2-bromo-4-chlorophenyl)propan-1-OL is a chiral compound with a molecular formula of C9H11BrClNO and a molecular weight of 264.54 g/mol. This compound has garnered attention in various fields of scientific research due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C9H11BrClNO |

| Molecular Weight | 264.54 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C9H11BrClNO/c10-8-5-6(11)1-2-7(8)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m1/s1 |

| InChI Key | VGVWYISKDVRHMU-SECBINFHSA-N |

| Isomeric SMILES | C1=CC(=C(C=C1Cl)Br)C@@HN |

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors, modulating various biochemical pathways. The amino and phenyl groups in its structure are likely critical for these interactions, influencing its pharmacological profile .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has shown promising activity against various bacterial strains, particularly those resistant to conventional antibiotics.

Minimum Inhibitory Concentration (MIC) Values:

- Against Staphylococcus aureus : MIC values ranged from 20 to 40 µM.

- Against Escherichia coli : MIC values were reported between 40 and 70 µM .

These findings suggest that this compound may serve as a lead for developing new antibacterial agents.

Case Studies

Case Study 1: Evaluation of Antibacterial Properties

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their antibacterial activity through agar disc diffusion methods. The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antibacterial properties .

Case Study 2: Interaction with Enzymatic Pathways

Another investigation focused on the interaction of this compound with specific enzymatic pathways involved in bacterial resistance mechanisms. It was found to inhibit certain enzymes critical for bacterial cell wall synthesis, which could explain its effectiveness against resistant strains .

Potential Applications

Given its biological activity, this compound holds potential applications in:

- Pharmaceutical Development : As a candidate for new antibiotic formulations.

- Research : For studying enzyme interactions and resistance mechanisms in bacteria.

Q & A

Q. What synthetic strategies are effective for producing (3R)-3-Amino-3-(2-bromo-4-chlorophenyl)propan-1-OL with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis or chiral resolution. For example:

- Mannich Reaction : Utilize chiral auxiliaries or catalysts to control stereochemistry during the formation of the amino alcohol backbone .

- Reductive Amination : Employ enantioselective reducing agents (e.g., NaBH₄ with chiral ligands) to reduce ketone intermediates while preserving the (3R)-configuration .

- Resolution : Separate enantiomers using chiral chromatography or crystallization with resolving agents like tartaric acid derivatives .

Q. How is this compound characterized to confirm structural and stereochemical integrity?

- Methodological Answer : A combination of spectroscopic and chromatographic techniques is critical:

Q. What are the common side reactions observed during the synthesis of this compound, and how can they be minimized?

- Methodological Answer :

- Racemization : Occurs under acidic/basic conditions. Mitigate by using mild reagents (e.g., buffered solutions) and low temperatures .

- Halogen Displacement : The bromine atom may undergo nucleophilic substitution. Use inert solvents (e.g., THF) and avoid strong nucleophiles .

- Oxidation of -OH : Prevent by adding antioxidants (e.g., BHT) or working under nitrogen .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

- Methodological Answer :

- Flow Chemistry : Implement continuous flow reactors to enhance mixing and heat transfer, reducing by-products (e.g., 10–15% yield improvement vs. batch methods) .

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates. Ethanol/water mixtures may reduce side reactions .

- Catalyst Loading : Optimize chiral catalyst concentrations (e.g., 0.5–2 mol%) to balance cost and enantioselectivity .

Q. How to analyze contradictory data in spectroscopic characterization (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Variable Temperature (VT) NMR : Assess dynamic processes (e.g., rotamers) by acquiring spectra at 25°C to 60°C .

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of protons (e.g., NOE correlations between NH₂ and aromatic protons) .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ADF) to validate assignments .

Q. What strategies are effective for troubleshooting low enantiomeric excess (ee) in asymmetric syntheses?

- Methodological Answer :

- Kinetic Resolution : Use enzymes (e.g., lipases) or transition-metal catalysts to selectively convert one enantiomer .

- Additive Screening : Introduce chiral ionic liquids or crown ethers to stabilize transition states and improve ee by 10–20% .

- In Situ Monitoring : Employ inline FTIR or Raman spectroscopy to detect racemization early and adjust reaction parameters .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity of similar amino alcohol derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., Br vs. Cl position) and measure activity against target enzymes .

- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent polarity in assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.